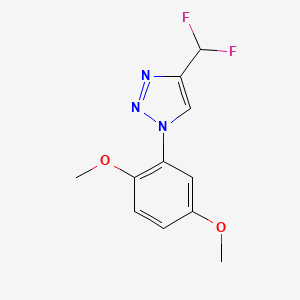
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole is a chemical compound characterized by the presence of a difluoromethyl group and a dimethoxyphenyl group attached to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole typically involves the reaction of 2,5-dimethoxyphenylhydrazine with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-ethylamphetamine: A compound with a similar dimethoxyphenyl group but different overall structure and properties.
3-(Difluoromethyl)-2-(2,5-dimethoxyphenyl)-1H-indole: Another compound with a difluoromethyl group and dimethoxyphenyl group but attached to an indole ring instead of a triazole ring.
Uniqueness
4-(Difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole is unique due to the presence of both difluoromethyl and dimethoxyphenyl groups attached to a triazole ring
Eigenschaften
CAS-Nummer |
916151-10-5 |
|---|---|
Molekularformel |
C11H11F2N3O2 |
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-(2,5-dimethoxyphenyl)triazole |
InChI |
InChI=1S/C11H11F2N3O2/c1-17-7-3-4-10(18-2)9(5-7)16-6-8(11(12)13)14-15-16/h3-6,11H,1-2H3 |
InChI-Schlüssel |
NOSMPMYHNQDBAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
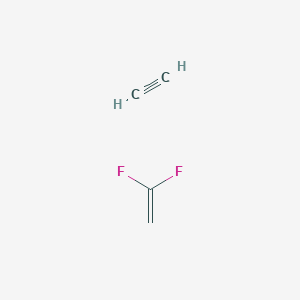
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
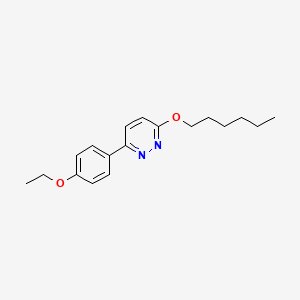
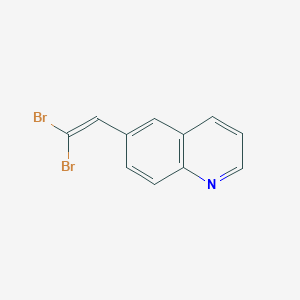
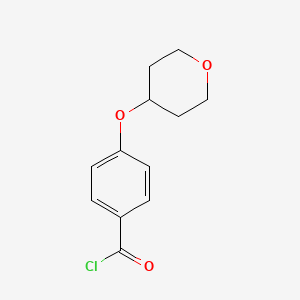

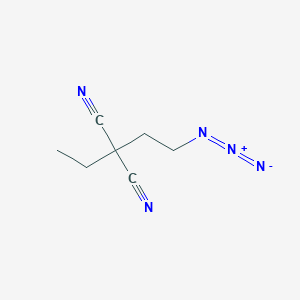
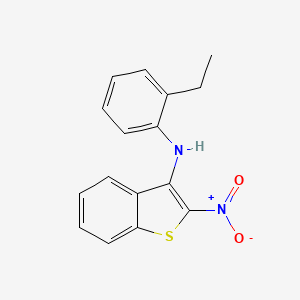
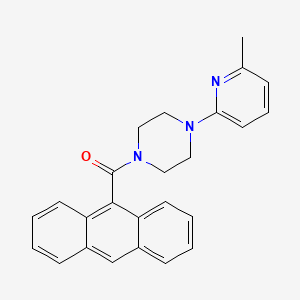
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
